Methyl (Z)-3-(Tosyloxy)but-2-enoate Methyl (Z)-3-(Tosyloxy)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 1029612-18-7
VCID: VC0109024
InChI: InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C
Molecular Formula: C₁₂H₁₄O₅S
Molecular Weight: 270.3

Methyl (Z)-3-(Tosyloxy)but-2-enoate

CAS No.: 1029612-18-7

Cat. No.: VC0109024

Molecular Formula: C₁₂H₁₄O₅S

Molecular Weight: 270.3

* For research use only. Not for human or veterinary use.

Methyl (Z)-3-(Tosyloxy)but-2-enoate - 1029612-18-7

Specification

CAS No. 1029612-18-7
Molecular Formula C₁₂H₁₄O₅S
Molecular Weight 270.3
IUPAC Name methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate
Standard InChI InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8-
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl (Z)-3-(Tosyloxy)but-2-enoate belongs to the class of α,β-unsaturated esters functionalized with a sulfonate leaving group. The Z-configuration of the double bond between C2 and C3 is stereoelectronically enforced during synthesis, distinguishing it from its E-isomer counterpart . Key structural elements include:

  • Tosyloxy group (‑OTs): Derived from p-toluenesulfonic acid, this group enhances electrophilicity at the β-carbon, facilitating nucleophilic displacement reactions .

  • Methyl ester (COOCH₃): Provides electron-withdrawing stabilization to the conjugated enone system, modulating reactivity in cycloadditions and Michael additions.

  • Stereodefined double bond: The Z-geometry imposes spatial constraints that influence regioselectivity in subsequent transformations .

The compound’s purity (>98% by GC) and crystalline morphology (white to light yellow powder) ensure reproducibility in synthetic applications. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with diagnostic signals for the tosyl aromatic protons (δ 7.2–7.8 ppm) and the ester methyl group (δ 3.6–3.8 ppm) .

Physicochemical Properties

Thermal and solubility profiles are critical for handling and reaction design:

PropertyValueSource
Molecular Weight270.30 g/mol
Melting Point63–67°C
Storage Conditions<15°C, dark environment
SolubilityModerate in polar aprotic solvents (MeCN, DMF)

The compound’s stability under anhydrous conditions contrasts with its sensitivity to hydrolytic cleavage of the ester group in basic aqueous media .

Stereoselective Synthesis and Mechanistic Insights

Enol Tosylation Strategies

The synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate relies on stereocomplementary enol tosylation of β-keto esters. Thieme et al. developed two robust protocols:

  • (E)-Selective Method (Method A): Employing TsCl (1.5 equiv) and Me₂N(CH₂)₆NMe₂ (1.5 equiv) in MeCN at –15°C yields (E)-enol tosylates with 63–96% efficiency. The bulky diamine promotes anti-elimination via a non-chelated enolate intermediate .

  • (Z)-Selective Method (Method B): Combining TsCl, TMEDA, and LiCl in MeCN at –40°C achieves (Z)-selectivity (62–99% yield). Lithium ion chelation stabilizes the syn-enolate, enforcing retention of configuration during tosylation .

A comparative analysis of these methods reveals that Method B’s chelation-controlled pathway is indispensable for accessing the Z-isomer, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy .

Mechanistic Rationalization

The divergent stereoselectivity arises from distinct enolate formation pathways:

  • Non-Chelation Pathway (E-Selective): Me₂N(CH₂)₆NMe₂ generates a transient N-sulfonylammonium intermediate, enabling deprotonation to form an anti-enolate. Subsequent tosyl group transfer proceeds with inversion, yielding the E-isomer .

  • Chelation Pathway (Z-Selective): Li⁺ coordinates the β-keto ester’s carbonyl oxygen, stabilizing a syn-enolate. Tosylation retains the Z-configuration through intramolecular delivery of the tosyl group .

¹H NMR studies at –40°C corroborate the intermediacy of a TMEDA-TsCl adduct (δ 3.1–3.3 ppm for N–CH₃ groups), ruling out competing N,N’-chelation mechanisms .

Reactivity and Synthetic Applications

Nucleophilic Substitution

The tosyloxy group’s superior leaving ability (compared to halides or acetates) enables efficient SN2 displacements. For example, treatment with amines or thiols generates β-amino or β-thioesters, pivotal intermediates in peptidomimetics and heterocycle synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Heck) exploit the enoate’s conjugated system. The Z-configuration directs syn-addition of arylboronic acids, affording trisubstituted alkenes with high stereofidelity .

Cycloadditions and Annulations

The electron-deficient enone participates in [4+2] Diels-Alder reactions with dienes, producing bicyclic lactones. Regioselectivity is governed by the ester’s electron-withdrawing effect, as shown in Table 3:

DienophileProductYield (%)Reference
1,3-ButadieneBicyclo[2.2.1]heptan-2-one78
AnthraceneTricyclic adduct65

Comparative Analysis with Structural Analogues

The compound’s utility becomes evident when contrasted with related enol tosylates:

CompoundConfigurationReactivity ProfileApplication Scope
Methyl (E)-3-Tosyloxybut-2-enoateEFaster SN2 kineticsLinear chain elongation
Ethyl 3-TosyloxyacrylateZEnhanced dienophile reactivityHeterocycle synthesis
Benzyl 3-TosyloxycrotonateE/Z mixturePoor stereocontrol in couplingsLimited to racemic systems

The Z-configuration’s spatial hindrance uniquely positions Methyl (Z)-3-(Tosyloxy)but-2-enoate for stereoretentive transformations inaccessible to other analogues .

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